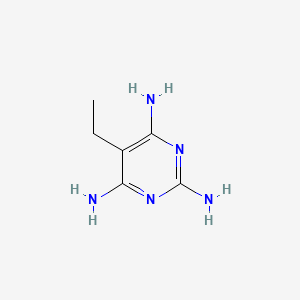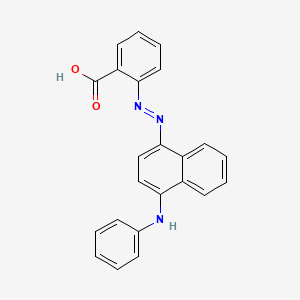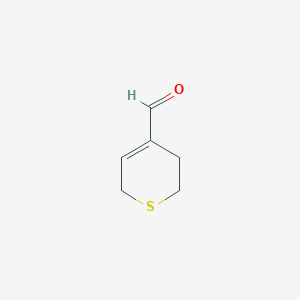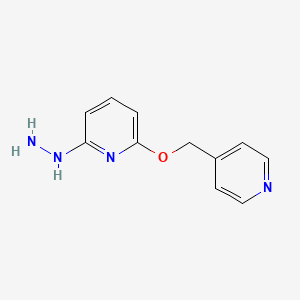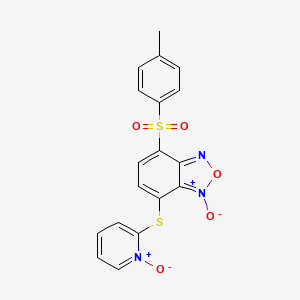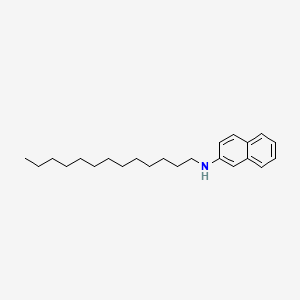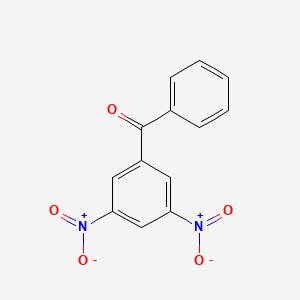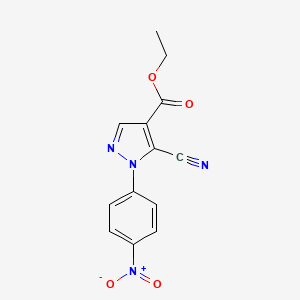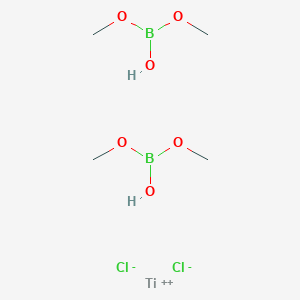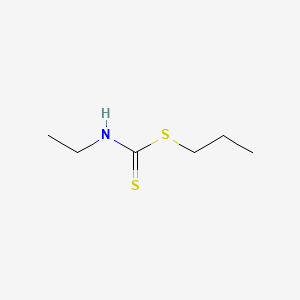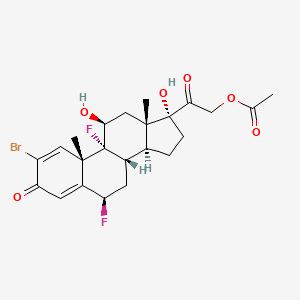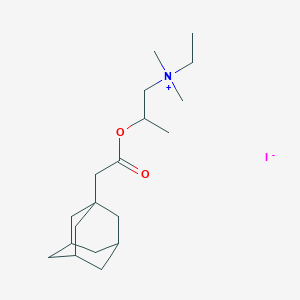
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide is a complex organic compound known for its unique structure and properties. It is primarily used in experimental and research settings due to its specific chemical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological and chemical outcomes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium chloride
- 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium iodide
Uniqueness
Compared to its analogs, 2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide may exhibit unique reactivity and stability due to the presence of the bromide ion. This can influence its solubility, interaction with other compounds, and overall effectiveness in various applications .
Propiedades
Número CAS |
6037-23-6 |
|---|---|
Fórmula molecular |
C19H30BrNO4 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
2-(2-ethoxycarbonyl-4-phenylbutanoyl)oxyethyl-diethylazanium;bromide |
InChI |
InChI=1S/C19H29NO4.BrH/c1-4-20(5-2)14-15-24-19(22)17(18(21)23-6-3)13-12-16-10-8-7-9-11-16;/h7-11,17H,4-6,12-15H2,1-3H3;1H |
Clave InChI |
DCHUDXOBJXERCD-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)C(CCC1=CC=CC=C1)C(=O)OCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


